molecular formula C27H23ClO5 B12714788 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester CAS No. 173469-86-8

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester

Cat. No.: B12714788
CAS No.: 173469-86-8
M. Wt: 462.9 g/mol
InChI Key: RAOUUVVJZANJPH-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzopyran core, a chlorophenyl group, and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert ketones to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

173469-86-8

Molecular Formula

C27H23ClO5

Molecular Weight

462.9 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-4-oxo-3-phenylmethoxychromen-6-yl]butanoate

InChI

InChI=1S/C27H23ClO5/c1-3-21(27(30)31-2)19-11-14-23-22(15-19)24(29)26(32-16-17-7-5-4-6-8-17)25(33-23)18-9-12-20(28)13-10-18/h4-15,21H,3,16H2,1-2H3

InChI Key

RAOUUVVJZANJPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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